

Application Notes and Protocols: Isopropyl Citrate as a Food Additive

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Compound of Interest		
Compound Name:	Citric acid isopropyl ether	
Cat. No.:	B15185583	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl citrate, also known as **citric acid isopropyl ether**, is a food additive used primarily as an antioxidant, sequestrant, and preservative.[1][2][3] It is a mixture of the mono-, di-, and triisopropyl esters of citric acid, produced by the esterification of citric acid with isopropanol.[4] This modification makes the citrate molecule more soluble in fats and oils, enhancing its efficacy in preventing lipid oxidation in various food systems.[1] Isopropyl citrate is designated with the E-number E384 and the INS number 384.[1][5][6] In the United States, it is affirmed as Generally Recognized as Safe (GRAS) by the Food and Drug Administration (FDA) for use in foods according to current good manufacturing practices.[7][8]

Mechanism of Action

The primary function of isopropyl citrate as a food additive is its role as a sequestrant. It chelates pro-oxidant metal ions, such as iron and copper, which can catalyze the auto-oxidation of unsaturated fatty acids in fats and oils. By binding these metal ions, isopropyl citrate prevents them from participating in the initiation and propagation steps of lipid oxidation, thereby delaying the onset of rancidity and extending the shelf life of food products.

Regulatory Status and Safety Profile

Regulatory Status:







- United States: Affirmed as GRAS by the FDA (21 CFR 184.1386) for use as an antioxidant, sequestrant, and solvent/vehicle in margarine, nonalcoholic beverages, and fats and oils.[4]
 [8]
- International: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has
 established an Acceptable Daily Intake (ADI) of 0-14 mg/kg of body weight for isopropyl
 citrate mixture.[1][4] It is listed in the Codex Alimentarius General Standard for Food
 Additives (GSFA) for use in various food categories.[3]
- European Union: Isopropyl citrate (E384) is not currently approved for use as a food additive in the European Union.[1]

Toxicological Data Summary:

A comprehensive toxicological evaluation of isopropyl citrate has been conducted, with key findings summarized in the table below.



Study Type	Species	Route of Administration	Key Findings	Reference
Acute Toxicity (LD50)	Rat	Oral	2800-3700 mg/kg bw	[4]
Acute Toxicity (LD50)	Dog	Oral	2250 mg/kg bw	[4]
Short-Term Study	Rat	Dietary	No adverse effects on growth or mortality at 1500-2000 mg/rat/day for 6 weeks.	[4]
Long-Term Study	Rat	Dietary	No-effect level of 2.8% in the diet (equivalent to 1400 mg/kg bw/day).	[4]
Multigenerational Study	Rat	Dietary	No adverse effects at a level of 2.8% in the diet.	[4]

Application in Food Products

Isopropyl citrate is particularly effective in stabilizing fats and oils against oxidative degradation. It is often used in combination with other antioxidants, such as tocopherols, to achieve a synergistic effect.

Recommended Usage Levels in Various Food Categories (Codex Alimentarius GSFA):



Food Category	Maximum Use Level
Cured and dried non-heat treated processed comminuted meat, poultry, and game products	200 mg/kg
Cured and dried non-heat treated processed meat, poultry, and game products in whole pieces or cuts	200 mg/kg
Fat spreads, dairy fat spreads and blended spreads	100 mg/kg
Fresh meat, poultry, and game, comminuted	200 mg/kg
Lard, tallow, fish oil, and other animal fats	200 mg/kg

Experimental Protocols

Protocol for Evaluating the Antioxidant Efficacy of Isopropyl Citrate in Edible Oil

This protocol outlines a general procedure to assess the effectiveness of isopropyl citrate in inhibiting lipid oxidation in an edible oil matrix using the Peroxide Value (PV) as the primary indicator.

1. Materials:

- Edible oil (e.g., soybean oil, sunflower oil, lard)
- Isopropyl citrate
- Solvent mixture (e.g., acetic acid-chloroform, 3:2 v/v)
- Saturated potassium iodide (KI) solution
- Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)
- Starch indicator solution (1%)
- Inert gas (e.g., nitrogen) for blanketing

2. Sample Preparation:

Prepare stock solutions of isopropyl citrate in a small amount of the edible oil.



- Create different treatment groups by adding varying concentrations of isopropyl citrate to the edible oil (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm).
- Ensure thorough mixing to achieve a homogeneous distribution of the antioxidant.
- A positive control with a known antioxidant (e.g., BHT) can be included.
- Store the oil samples in sealed, airtight containers, protected from light, at an elevated temperature (e.g., 60°C) to accelerate oxidation.
- 3. Peroxide Value (PV) Determination (Adapted from AOCS Official Method Cd 8-53):
- Weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.
- Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
- Add 0.5 mL of saturated KI solution.
- Allow the solution to stand with occasional shaking for exactly 1 minute.
- · Add 30 mL of distilled water.
- Titrate the liberated iodine with the standardized sodium thiosulfate solution, with vigorous shaking, until the yellow color almost disappears.
- Add 0.5 mL of starch indicator solution.
- Continue the titration, shaking vigorously, until the blue color disappears.
- · Conduct a blank determination daily.

4. Calculation:

- Peroxide Value (meg/kg) = ((S B) * N * 1000) / W
- S = volume of titrant (mL) for the sample
- B = volume of titrant (mL) for the blank
- N = normality of the sodium thiosulfate solution
- W = weight of the sample (g)

5. Data Analysis:

- Monitor the PV of each treatment group over time (e.g., every 24 hours for several days).
- Plot the PV versus time for each concentration of isopropyl citrate.
- Compare the rate of peroxide formation in the treated samples to the control to determine the antioxidant efficacy.

Protocol for Sensory Evaluation of Food Products Containing Isopropyl Citrate

Methodological & Application



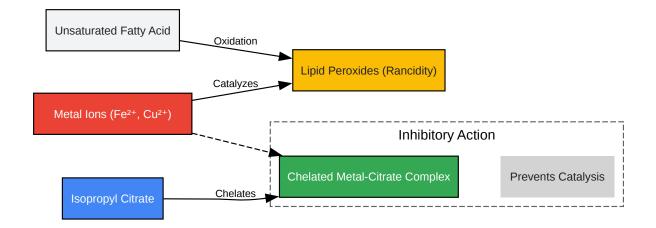


This protocol provides a framework for conducting sensory evaluation to determine if the addition of isopropyl citrate affects the organoleptic properties of a food product.

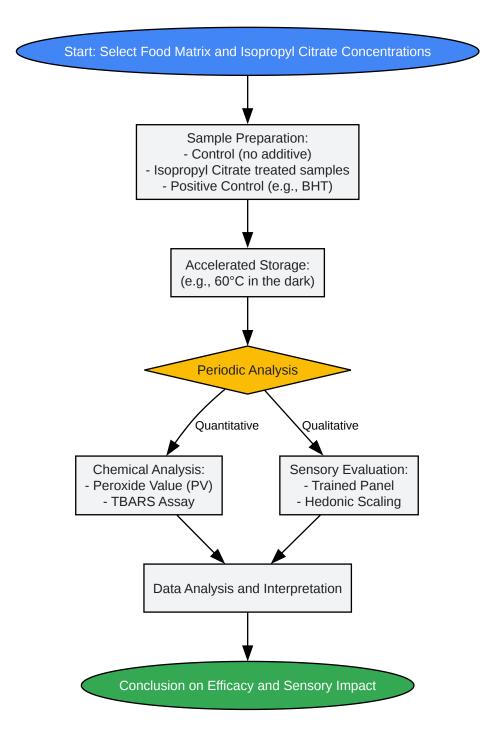
- 1. Panelist Selection and Training:
- Recruit a panel of 10-15 individuals.
- Train panelists to identify and score key sensory attributes relevant to the food product (e.g., aroma, flavor, off-flavors, texture, appearance).
- Familiarize panelists with the rating scale to be used (e.g., a 9-point hedonic scale).
- 2. Sample Preparation:
- Prepare food product samples with and without the addition of isopropyl citrate at a relevant concentration.
- Code the samples with random three-digit numbers to blind the panelists.
- Present the samples in a randomized order to each panelist.
- 3. Sensory Evaluation Session:
- Conduct the evaluation in a sensory analysis laboratory with controlled lighting and temperature.
- Provide panelists with water and unsalted crackers to cleanse their palate between samples.
- Instruct panelists to evaluate each sample for the predetermined sensory attributes and record their scores on the provided scoresheet.
- 4. Data Analysis:
- Collect the scoresheets and compile the data.
- Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine if there are significant differences in the sensory attributes between the control and the sample containing isopropyl citrate.

Visualizations

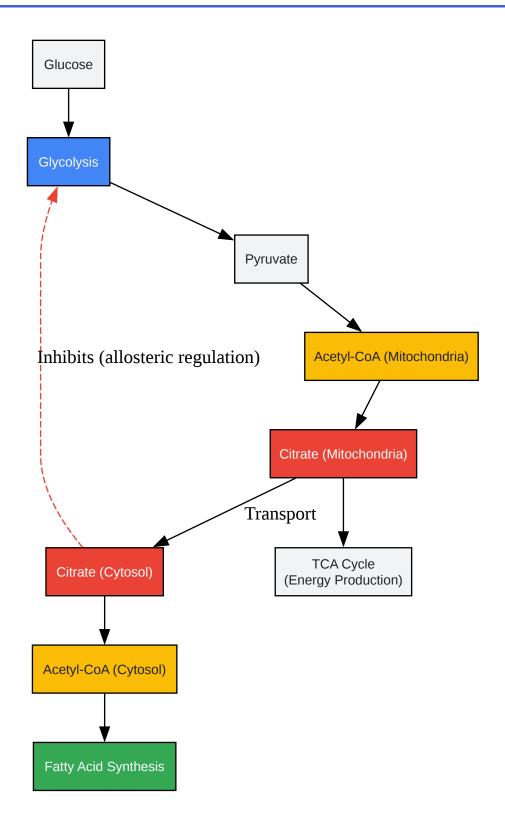












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